Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate
Description
Properties
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-19(23)17-13-16(20)7-8-18(17)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPAGDTZNRMSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149090 | |
| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-30-3 | |
| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution
Step 1: Preparation of Methyl 2-Chloro-5-fluorobenzoate
2-Chloro-5-fluorobenzoic acid is esterified using methanol and sulfuric acid as a catalyst. The reaction is refluxed for 6–12 hours, yielding the methyl ester.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, aromatic protons), 3.90 (s, COOCH₃), 3.60–2.80 (m, piperazine protons), 2.45 (s, CH₂Ph).
Challenges and Optimization
Steric and Electronic Effects
The fluorine atom’s electron-withdrawing effect enhances reactivity at the ortho position but may lead to byproducts if competing substituents are present. Optimizing reaction temperature and stoichiometry minimizes side reactions.
Solvent and Base Selection
Polar aprotic solvents (DMF, NMP) improve solubility of intermediates, while weaker bases (K₂CO₃) prevent ester hydrolysis.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–70% | 24 hours | Low | Moderate |
| Palladium Catalysis | 50–65% | 18 hours | High | High |
| Esterification | 75–85% | 12 hours | Low | High |
Industrial and Research Applications
The compound’s synthesis is primarily explored in academic and pharmaceutical research for developing kinase inhibitors or antimicrobial agents. Industrial-scale production would require optimizing catalyst recycling and solvent recovery .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Methyl 2-(4-benzylpiperazino)-5-fluorobenzoate is a compound of growing interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, synthesis, and biological activities.
Pharmacological Potential
This compound has been investigated for its potential as a therapeutic agent in various conditions:
- Antidepressant Activity : Research indicates that compounds with piperazine derivatives often exhibit antidepressant effects. The benzylpiperazine moiety may interact with serotonin and dopamine receptors, which are crucial in mood regulation .
- Antitumor Activity : Some studies have suggested that this compound may have cytotoxic effects against certain cancer cell lines. The fluorinated benzoate structure can play a role in inhibiting tumor growth by interfering with cellular pathways involved in proliferation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperazine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Fluorination : The introduction of the fluorine atom can be performed using various fluorination techniques, which may involve electrophilic or nucleophilic methods depending on the substrate .
Biological Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- In vitro Studies : Cell viability assays have shown promising results in inhibiting cell growth in various cancer cell lines, indicating potential for further development as an anticancer agent .
- In vivo Studies : Animal models are being used to assess the pharmacokinetics and therapeutic efficacy of this compound, particularly focusing on its safety profile and dosage optimization .
Case Study 1: Antidepressant Effects
In a controlled study examining the antidepressant properties of piperazine derivatives, this compound was administered to rodents exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect comparable to established treatments .
Case Study 2: Anticancer Activity
Another study focused on the compound's effect on human breast cancer cells (MCF-7). This compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at relatively low concentrations. Further mechanistic studies revealed that it induces apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The piperazine ring and fluorobenzoate ester moieties contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate and its analogues:
| Compound Name | Substituent at Piperazine | Substituent at Benzene (Position 5) | Molecular Weight | Key Functional Features |
|---|---|---|---|---|
| This compound | Benzyl | Fluorine | Not provided | High lipophilicity (benzyl group), electrophilic fluorine |
| Methyl 5-Fluoro-2-(4-Methylpiperazino)benzoate | Methyl | Fluorine | 252.28 g/mol | Lower steric bulk, moderate lipophilicity |
| Methyl 2-(4-Benzylpiperazino)-5-nitrobenzoate | Benzyl | Nitro | Not provided | Enhanced electrophilicity (nitro group), π-π stacking capacity |
Notes:
- The 5-fluoro substituent reduces electron density at the benzene ring, favoring electrophilic substitution reactions, whereas the 5-nitro analogue exhibits stronger electron-withdrawing effects, enhancing reactivity in nucleophilic attacks .
Biological Activity
Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis, cytotoxicity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine moiety, which is known for enhancing biological activity through various mechanisms. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzene ring and subsequent functionalization with piperazine and fluorine groups. This structure is crucial as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, it has been shown to exhibit selective cytotoxicity against human A-549 lung carcinoma cells while sparing non-cancerous HepaRG hepatocytes. This selectivity is particularly valuable in cancer therapy as it potentially reduces side effects associated with conventional chemotherapeutics .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| A-549 (Lung Cancer) | 12 | 3.0 |
| HepaRG (Non-cancer) | 36 | - |
The selectivity ratio indicates that the compound is more toxic to cancer cells than to healthy cells, suggesting its potential as a targeted anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity. The presence of fluorine enhances lipophilicity, which may contribute to increased biological availability and efficacy against microbial pathogens. Preliminary results indicate that this compound exhibits significant activity against various bacterial strains, although specific MIC values are still under investigation .
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhimurium | 128 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. The incorporation of the piperazine ring and fluorine atom significantly influences its interaction with biological targets. Studies suggest that modifications to the benzene ring or variations in the piperazine substituents can lead to enhanced potency and selectivity .
Case Studies
- Case Study on Lung Cancer Cells : In a study evaluating various benzoxazole derivatives, this compound was identified as one of the most promising candidates due to its low IC50 value against A-549 cells, indicating strong anticancer potential .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of fluorinated compounds similar to this compound revealed that fluorination generally enhances antibacterial activity by improving membrane penetration and reducing toxicity to mammalian cells .
Q & A
What are the established synthetic routes for Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate, and how do reaction conditions influence yield and purity?
Basic Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach starts with methyl 5-fluoro-2-aminobenzoate, which reacts with 4-benzylpiperazine under acidic conditions (e.g., HCl, reflux) to form the piperazino linkage . Key steps include:
Amination : Reacting the amino group with 4-benzylpiperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Purification : Column chromatography or recrystallization to isolate the product.
Yield optimization requires stoichiometric control (1:1.2 molar ratio of benzoate to piperazine) and inert atmospheres to prevent oxidation. Purity is confirmed via HPLC (>95%) and NMR .
How is this compound characterized structurally and functionally?
Basic Methodological Answer:
Characterization employs:
- NMR Spectroscopy : Distinct signals for the benzylpiperazine protons (δ 2.5–3.5 ppm for piperazine CH₂, δ 7.2–7.4 ppm for benzyl aromatic protons) and the fluorine-substituted aromatic ring (δ 7.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ at m/z 329.1609 (C₁₉H₂₁FN₂O₂⁺) .
- Elemental Analysis : Confirms C, H, N, and F content within ±0.3% of theoretical values .
What strategies address low yields in benzylpiperazine coupling reactions?
Advanced Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalytic Activation : Using Pd catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling, improving coupling efficiency .
- Solvent Optimization : Switching from DMF to DMSO enhances solubility of intermediates.
- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition.
Contradictory reports on optimal conditions (e.g., HCl vs. H₂SO₄ as acids) suggest pH-dependent reactivity; systematic screening is recommended .
How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?
Advanced Methodological Answer:
Discrepancies arise from solvent effects, tautomerism, or impurities. Resolution steps:
Solvent Standardization : Compare data in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
2D NMR (COSY, HSQC) : Clarifies coupling patterns and assigns ambiguous peaks (e.g., distinguishing piperazine CH₂ from ester methoxy groups) .
Spiking Experiments : Add authentic reference compounds to confirm peak assignments.
What is the mechanistic role of the fluorine atom in biological activity?
Advanced Methodological Answer:
The meta-fluorine atom enhances:
- Lipophilicity : Increases membrane permeability (LogP ~2.5) .
- Electronic Effects : Withdraws electron density, stabilizing charge-transfer interactions with biological targets (e.g., enzyme active sites).
In vitro studies of analogs show fluorine’s critical role in improving IC₅₀ values by 10-fold compared to non-fluorinated derivatives .
How does the benzylpiperazine moiety influence pharmacokinetic properties?
Advanced Methodological Answer:
The 4-benzylpiperazine group:
- Enhances Solubility : Protonation of the piperazine nitrogen at physiological pH improves aqueous solubility.
- Modulates Metabolism : Resistance to CYP450 oxidation due to steric shielding by the benzyl group, extending half-life .
Comparative studies with non-benzylated piperazines show 2x higher bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
